N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines a bicyclic azabicyclo[321]octane ring system with a triazole moiety and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) proteins . These proteins play a crucial role in the signaling pathways of many pro-inflammatory cytokines .
Mode of Action
This compound interacts with its targets by inhibiting the activity of JAK1 and TYK2 . This inhibition disrupts the signaling pathways of the pro-inflammatory cytokines, leading to a reduction in inflammation .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . By inhibiting JAK1 and TYK2, this compound disrupts this pathway, leading to a decrease in the production of pro-inflammatory cytokines .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction of inflammation. By inhibiting the activity of JAK1 and TYK2, the compound disrupts the signaling pathways of pro-inflammatory cytokines, leading to a decrease in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the triazole ring and the carboxamide group. The methylsulfonyl group is then added to the azabicyclo[3.2.1]octane ring. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and protective groups to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the triazole ring can produce various nitrogen heterocycles.
Scientific Research Applications
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different triazole isomer, potentially leading to different properties.
Uniqueness
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of its bicyclic ring system, triazole moiety, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-26(24,25)21-14-7-8-15(21)10-12(9-14)19-17(23)16-11-18-22(20-16)13-5-3-2-4-6-13/h2-6,11-12,14-15H,7-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASEUWSFQZDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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